molecular formula C9H9Br2N3 B13082456 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide

1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide

Cat. No.: B13082456
M. Wt: 319.00 g/mol
InChI Key: PTMFXIURJKLPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 1-(3-methylphenyl)-1H-1,2,4-triazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and time to ensure the selective bromination of the methyl group to form the bromomethyl derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of hydrobromic acid as a brominating agent in the presence of a solvent like xylene can facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products:

  • Substitution reactions yield various substituted triazole derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in the formation of methyl-substituted triazoles.

Scientific Research Applications

1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring can interact with metal ions and other biomolecules, modulating their function and activity .

Comparison with Similar Compounds

    Phenacyl Bromide: Similar in structure but lacks the triazole ring.

    Bromobenzene: Contains a bromine atom attached to a benzene ring.

    3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide: Contains a bromomethyl group attached to a pyrrolidine ring.

Uniqueness: 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide is unique due to the presence of both the bromomethyl group and the triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C9H9Br2N3

Molecular Weight

319.00 g/mol

IUPAC Name

1-[3-(bromomethyl)phenyl]-1,2,4-triazole;hydrobromide

InChI

InChI=1S/C9H8BrN3.BrH/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H

InChI Key

PTMFXIURJKLPJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC=N2)CBr.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.